CC(C(=O)NC1=CC(=C(C=C1)OC)OC)Br
. This indicates that the molecule consists of a brominated propane group attached to a dimethoxyphenyl group via an amide linkage . 2-Bromo-N-(3,4-dimethoxyphenyl)propanamide is a chemical compound with the molecular formula and a CAS number of 1119452-83-3. This compound belongs to the class of substituted amides, characterized by the presence of a bromine atom and methoxy groups on the aromatic ring. It is primarily utilized in organic synthesis and biological research.
The compound is synthesized from N-(3,4-dimethoxyphenyl)propanamide through bromination reactions. It is classified under organic compounds, specifically as a substituted amide due to the presence of an amide functional group attached to a propanamide backbone. The compound's unique structure allows it to participate in various chemical reactions, making it valuable in both synthetic chemistry and biological studies.
The synthesis of 2-bromo-N-(3,4-dimethoxyphenyl)propanamide typically involves the following steps:
The molecular structure of 2-bromo-N-(3,4-dimethoxyphenyl)propanamide features:
The structural representation can be illustrated as follows:
2-Bromo-N-(3,4-dimethoxyphenyl)propanamide can undergo various chemical reactions:
The mechanism of action for 2-bromo-N-(3,4-dimethoxyphenyl)propanamide involves its interaction with specific biological targets:
This dual functionality contributes to its applications in medicinal chemistry and biological research.
2-Bromo-N-(3,4-dimethoxyphenyl)propanamide has several important applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4